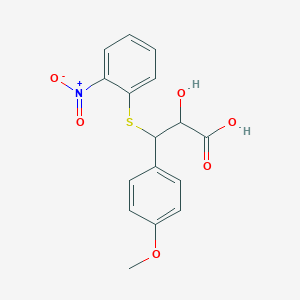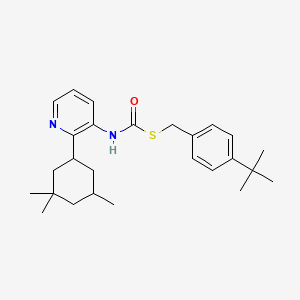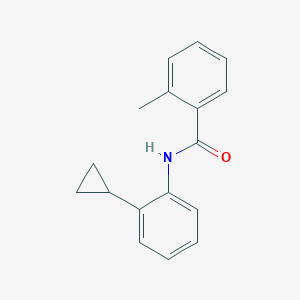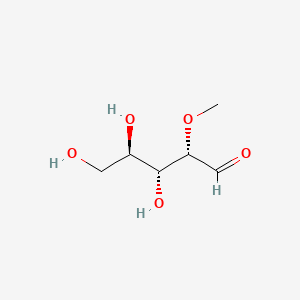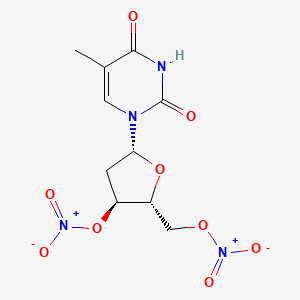
1-(2-Ethylaminoethyl)adamantane hydrochloride hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Ethylaminoethyl)adamantane hydrochloride hydrate is a chemical compound with the molecular formula C14H28ClNO. It is known for its unique structure, which includes an adamantane core—a highly stable and rigid hydrocarbon framework. This compound is often used in various scientific research applications due to its distinctive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Ethylaminoethyl)adamantane hydrochloride hydrate typically involves the reaction of adamantane with ethylamine under controlled conditions. The process generally includes:
Adamantane Activation: Adamantane is first activated using a suitable catalyst.
Ethylamine Addition: Ethylamine is then added to the activated adamantane.
Hydrochloride Formation: The resulting product is treated with hydrochloric acid to form the hydrochloride salt.
Hydration: Finally, the compound is hydrated to obtain this compound.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Ethylaminoethyl)adamantane hydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where the ethylamino group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: Formation of adamantane oxides.
Reduction: Formation of reduced adamantane derivatives.
Substitution: Formation of substituted adamantane derivatives.
Applications De Recherche Scientifique
1-(2-Ethylaminoethyl)adamantane hydrochloride hydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Used in the development of advanced materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 1-(2-Ethylaminoethyl)adamantane hydrochloride hydrate involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Receptors: It can bind to certain receptors in biological systems, modulating their activity.
Inhibit Enzymes: The compound can inhibit specific enzymes, affecting various biochemical pathways.
Modulate Pathways: It can modulate signaling pathways, leading to changes in cellular functions.
Comparaison Avec Des Composés Similaires
1-(2-Ethylaminoethyl)adamantane hydrochloride hydrate can be compared with other similar compounds, such as:
- 1-(2-Aminoethyl)adamantane hydrochloride
- 1-(2-Methylaminoethyl)adamantane hydrochloride
- 1-(2-Dimethylaminoethyl)adamantane hydrochloride
Uniqueness: The unique structure of this compound, with its ethylamino group, provides distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable for specific research applications and potential therapeutic uses .
Propriétés
Formule moléculaire |
C14H28ClNO |
|---|---|
Poids moléculaire |
261.83 g/mol |
Nom IUPAC |
2-(1-adamantyl)-N-ethylethanamine;hydrate;hydrochloride |
InChI |
InChI=1S/C14H25N.ClH.H2O/c1-2-15-4-3-14-8-11-5-12(9-14)7-13(6-11)10-14;;/h11-13,15H,2-10H2,1H3;1H;1H2 |
Clé InChI |
LHRDAHFXQQQRAG-UHFFFAOYSA-N |
SMILES canonique |
CCNCCC12CC3CC(C1)CC(C3)C2.O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Methoxybenzyl)-2,5-diaza-bicyclo[2.2.1]heptane](/img/structure/B13820765.png)
![N~2~-[(3-bromo-4-methoxyphenyl)sulfonyl]-N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B13820767.png)
![(1alpha,3alpha,4beta,6alpha)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol](/img/structure/B13820775.png)
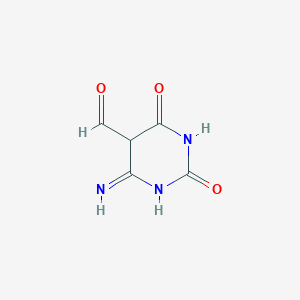
![8-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B13820780.png)
![(2Z)-3-propyl-2-[(2E)-2-[(3-propyl-1,3-benzothiazol-3-ium-2-yl)methylidene]butylidene]-1,3-benzothiazole;iodide](/img/structure/B13820785.png)
![5,5'-Dichloro[1,1'-biphenyl]-2,2'-dicarboxylic acid](/img/structure/B13820794.png)
![methyl (4S,5S)-5-[(1R)-1,2-dihydroxyethyl]-2,2-dimethyl-1,3-dioxolane-4-carboxylate](/img/structure/B13820807.png)
